6-Chloro-4-methylnicotinaldehyde
Overview
Description
6-Chloro-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methylnicotinaldehyde typically involves the chlorination of 4-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-Methylnicotinaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield 6-chloro-4-methylnicotinalcohol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 6-Chloro-4-methylnicotinic acid.
Reduction: 6-Chloro-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the manufacture of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
- 6-Chloro-4-methylpyridin-3-ol
- (6-Chloro-4-methylpyridin-3-yl)boronic acid
- Methyl 6-chloro-4-methylnicotinate
- 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine
Comparison: 6-Chloro-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity, making it a valuable compound for diverse research applications .
Biological Activity
6-Chloro-4-methylnicotinaldehyde is a pyridine derivative characterized by the presence of a chlorine atom at the 6-position and a methyl group at the 4-position of the nicotinaldehyde structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.
- Molecular Formula : C₇H₆ClNO
- Molecular Weight : Approximately 155.58 g/mol
- Melting Point : 51 to 53 °C
Research indicates that this compound may act as an inhibitor of nicotinamidase enzymes, which are crucial in various metabolic pathways. By inhibiting these enzymes, the compound can disrupt energy metabolism in organisms, including Plasmodium falciparum, the malaria parasite. Such interactions suggest its potential utility in developing treatments for metabolic disorders and infectious diseases .
Antimicrobial and Anticancer Properties
The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains and cancer cell lines. For instance, its structural similarity to other bioactive pyridine derivatives hints at possible mechanisms involving cell cycle disruption or apoptosis induction in cancer cells.
Case Studies
- Inhibition Studies : A study exploring the inhibitory effects of various nicotinaldehyde derivatives found that this compound demonstrated significant inhibition against nicotinamidase, with IC50 values comparable to known inhibitors .
- Antimicrobial Testing : In vitro tests have shown that this compound possesses antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Cancer Cell Line Studies : Research on human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability, suggesting potential as an anticancer agent.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Starting Materials : The synthesis typically begins with readily available nicotinaldehyde derivatives.
- Reagents Used : Common reagents include chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Reaction Conditions : The reactions are often conducted under reflux conditions to facilitate chlorination and subsequent functional group modifications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided:
Compound Name | Similarity Index | Key Features |
---|---|---|
6-Chloro-5-methylnicotinaldehyde | 0.81 | Chlorine at position 6; methyl at position 5 |
2-Chloro-5-methylnicotinaldehyde | 0.79 | Chlorine at position 2; methyl at position 5 |
4-Amino-6-chloronicotinaldehyde | 0.79 | Amino group at position 4; chlorine at position 6 |
These compounds exhibit varying degrees of biological activity, underscoring the distinctiveness of this compound due to its specific substituents and functional groups.
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVQVRMRKHPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617075 | |
Record name | 6-Chloro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-38-9 | |
Record name | 6-Chloro-4-methyl-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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